molecular formula C55H86O5Si B13443137 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol

Cat. No.: B13443137
M. Wt: 855.4 g/mol
InChI Key: UEBRWCSUMBZNBW-KXVGXDOASA-N
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Description

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol is a synthetic compound with the molecular formula C55H86O5Si and a molecular weight of 855.35 g/mol . This compound is characterized by the presence of two linoleoyl groups and a tert-butyldiphenylsilyl group attached to a glycerol backbone. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as DMAP (4-Dimethylaminopyridine) and reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroperoxides, dihydro derivatives, and various substituted silyl compounds.

Scientific Research Applications

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential effects on cellular membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialized materials and coatings

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol involves its interaction with cellular membranes and enzymes. The linoleoyl groups can integrate into lipid bilayers, affecting membrane fluidity and function. The tert-butyldiphenylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both linoleoyl and tert-butyldiphenylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research applications, particularly in the fields of organic synthesis and lipid biochemistry .

Properties

Molecular Formula

C55H86O5Si

Molecular Weight

855.4 g/mol

IUPAC Name

[(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C55H86O5Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40-46-53(56)58-48-50(60-54(57)47-41-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)49-59-61(55(3,4)5,51-42-36-34-37-43-51)52-44-38-35-39-45-52/h14-17,20-23,34-39,42-45,50H,6-13,18-19,24-33,40-41,46-49H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t50-/m0/s1

InChI Key

UEBRWCSUMBZNBW-KXVGXDOASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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